5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine

Description

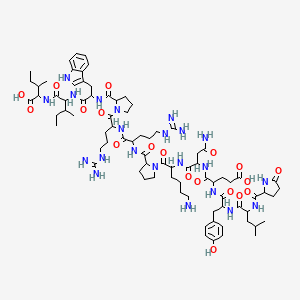

5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine is a complex synthetic peptide comprising 14 amino acid residues. Its structure features an N-terminal pyroglutamate (5-oxoproline) modification, which enhances proteolytic stability and bioavailability compared to linear peptides . Key residues include multiple arginines (imparting cationic properties), prolines (influencing conformational rigidity), and aromatic residues (tyrosine, tryptophan), which may facilitate membrane interactions or fluorescence-based tracking.

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H122N22O19/c1-7-43(5)64(75(117)100-65(78(120)121)44(6)8-2)99-72(114)57(39-46-41-89-49-18-10-9-17-48(46)49)98-74(116)60-23-16-36-102(60)77(119)54(21-14-34-88-80(85)86)93-66(108)50(20-13-33-87-79(83)84)92-73(115)59-22-15-35-101(59)76(118)53(19-11-12-32-81)94-71(113)58(40-61(82)104)97-68(110)52(29-31-63(106)107)91-70(112)56(38-45-24-26-47(103)27-25-45)96-69(111)55(37-42(3)4)95-67(109)51-28-30-62(105)90-51/h9-10,17-18,24-27,41-44,50-60,64-65,89,103H,7-8,11-16,19-23,28-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,114)(H,100,117)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHXDDXOZXCFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657552 | |

| Record name | 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1696.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-52-0 | |

| Record name | 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview of the Compound

The compound “5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine” is a complex peptide consisting of multiple amino acids. Peptides like this one can exhibit various biological activities depending on their sequence and structure.

- Cell Signaling : Peptides can act as signaling molecules, influencing cellular processes such as proliferation, differentiation, and apoptosis. The specific amino acid composition can determine the receptor interactions and downstream signaling pathways activated.

- Antioxidant Properties : Certain peptides have been shown to possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

- Antimicrobial Activity : Some peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or treatments for infections.

- Hormonal Functions : Peptides may mimic or inhibit hormones, influencing metabolic processes, immune responses, and other physiological functions.

Case Studies and Research Findings

- Antioxidant Activity : Research has indicated that specific peptides derived from food proteins can exhibit significant antioxidant activity. For example, peptides from whey protein have been shown to scavenge free radicals effectively, suggesting that similar sequences in the compound could have comparable effects.

- Antimicrobial Peptides : A study highlighted the role of peptides in innate immunity, where certain sequences were found to disrupt bacterial membranes, leading to cell death. This suggests that the complex nature of the compound might allow it to function similarly against pathogenic microorganisms.

- Neuroprotective Effects : Some peptides have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, peptides derived from collagen have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Data Table

Scientific Research Applications

The compound "5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltryptophylisoleucylisoleucine" is a complex peptide that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and case studies.

Overview

- Chemical Formula : C₃₁H₄₅N₉O₁₀

- Molecular Weight : 659.8 g/mol

- Structure : The compound consists of a sequence of amino acids with various functional groups that contribute to its biological activity.

Structural Analysis

The unique sequence of amino acids in the compound suggests potential interactions with biological targets, which can be analyzed using molecular docking studies. This can help predict its binding affinity to specific receptors or enzymes.

Medicinal Chemistry

The compound is being studied for its potential as a drug candidate due to its structural complexity and the presence of multiple amino acid residues that could enhance its bioactivity.

Case Study: Inhibition of Enzymatic Activity

Research indicates that peptides similar to this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related peptides have shown their efficacy in inhibiting enzymes associated with cancer progression and neurodegenerative diseases.

Pharmacology

The pharmacological profile of this compound includes potential anti-inflammatory and neuroprotective effects. Its ability to modulate signaling pathways makes it a candidate for further investigation.

Data Table: Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces cytokine production | , |

| Neuroprotective | Protects neuronal cells | , |

| Antioxidant | Scavenges free radicals |

Therapeutic Potential

Given its diverse amino acid composition, the compound may exhibit polypharmacological properties, allowing it to target multiple pathways simultaneously.

Case Study: Treatment of Neurodegenerative Diseases

In vitro studies have suggested that similar peptides can cross the blood-brain barrier and exert protective effects on neuronal cells subjected to oxidative stress. This could position the compound as a candidate for treating conditions such as Alzheimer's disease.

Clinical Trials

Further research is necessary to evaluate the safety and efficacy of this compound in clinical settings. Potential trials could focus on its use in treating neurodegenerative diseases or as an anti-cancer agent.

Molecular Modifications

To enhance its pharmacokinetic properties, modifications to the peptide structure may be explored. This includes altering amino acid sequences or adding functional groups that improve solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Comparisons

| Feature | 5-Oxoprolyl...isoleucine | Eusynstyelamide B | HMB/Leucine |

|---|---|---|---|

| Residue Count | 14 | Cyclic depsipeptide | Single amino acid/metabolite |

| Modifications | N-terminal pyroglutamate | Brominated tyrosine | β-hydroxy-β-methylbutyrate |

| Charge | Cationic (Arg-rich) | Neutral | Neutral |

| Stability | High (protease-resistant) | Moderate | High |

Key Insights :

- The pyroglutamate modification enhances stability, contrasting with linear peptides like leucine or HMB, which lack such protective groups .

- Eusynstyelamide B, a marine-derived cyclic peptide, shares conformational rigidity but differs in brominated residues, which may confer unique cytotoxic properties .

Functional and Mechanistic Comparisons

Cytotoxicity and Cell Response

- Eusynstyelamide B : Displays cytotoxicity linked to TCRP profiles (cell adhesion/growth inhibition), as measured by RTCA assays .

- 5-Oxoprolyl...isoleucine : Preliminary studies suggest minimal cytotoxicity at physiological doses, contrasting with marine peptides like eusynstyelamide B .

Metabolic Effects

- D3T/Caloric Restriction Mimetics : Unlike D3T (which downregulates lipid synthesis genes), the peptide’s metabolic effects remain uncharacterized but may involve arginine-mediated nitric oxide pathways .

Stability and Reactivity

- Cyclobutanediazirines : Unlike photolabile diazirines (e.g., diazocyclobutane), the peptide lacks photoreactive groups, ensuring stability under UV light .

- Diazocompounds : Diazocyclobutane’s water reactivity contrasts with the peptide’s aqueous solubility and inertness, suggesting divergent applications (e.g., therapeutics vs. photoprobes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.